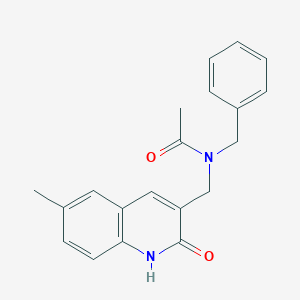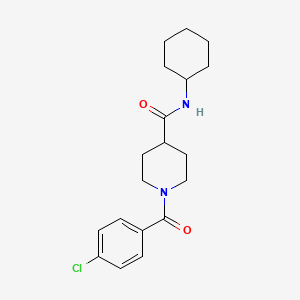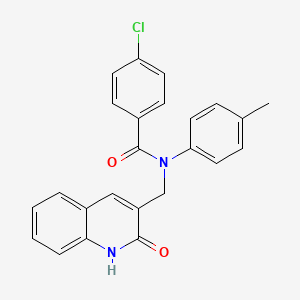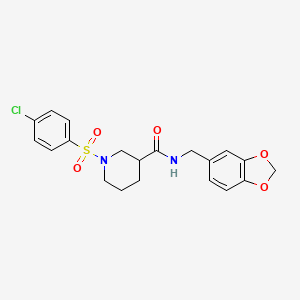
3-(4-benzylpiperidine-1-carbonyl)-1-(4-chlorobenzenesulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzylpiperidine-1-carbonyl)-1-(4-chlorobenzenesulfonyl)piperidine, commonly referred to as Boc-Pip-Cl, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of piperidine derivatives and is widely used as a building block in the synthesis of various biologically active molecules.
Mecanismo De Acción
The exact mechanism of action of Boc-Pip-Cl is still under investigation. However, it is believed that this compound interacts with specific target molecules, leading to the inhibition of their activity. Boc-Pip-Cl has been shown to bind to a variety of proteins, including enzymes and receptors, suggesting that it may have a broad range of therapeutic applications.
Biochemical and Physiological Effects:
Boc-Pip-Cl has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of certain enzymes, including proteases and kinases. Additionally, Boc-Pip-Cl has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Boc-Pip-Cl is its ease of synthesis and high purity. This makes it an attractive building block for the synthesis of various biologically active molecules. However, one limitation of Boc-Pip-Cl is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Boc-Pip-Cl. One potential area of research is the development of more efficient synthesis methods for this compound. Additionally, further investigation is needed to fully understand the mechanism of action of Boc-Pip-Cl and its potential applications in the development of novel therapeutics. Finally, the potential toxicity of Boc-Pip-Cl should be further investigated to determine its safety for use in various applications.
Métodos De Síntesis
The synthesis of Boc-Pip-Cl involves the reaction of 4-chlorobenzenesulfonyl chloride with piperidine in the presence of a base, followed by the addition of benzyl chloroformate to form Boc-Pip-Cl. The reaction proceeds under mild conditions and yields a high purity product, making it an attractive method for the synthesis of Boc-Pip-Cl.
Aplicaciones Científicas De Investigación
Boc-Pip-Cl has been extensively studied for its potential applications in medicinal chemistry. This compound is commonly used as a building block in the synthesis of various biologically active molecules such as antiviral, anticancer, and anti-inflammatory agents. Additionally, Boc-Pip-Cl has been shown to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)sulfonylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-4-6-17(7-5-16)29(25,26)23-9-1-2-15(12-23)20(24)22-11-14-3-8-18-19(10-14)28-13-27-18/h3-8,10,15H,1-2,9,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJJPILBNFLJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


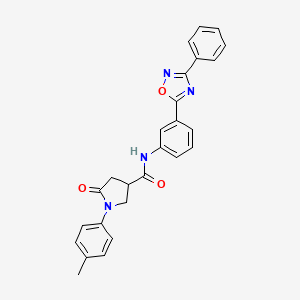

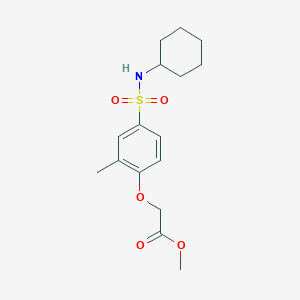
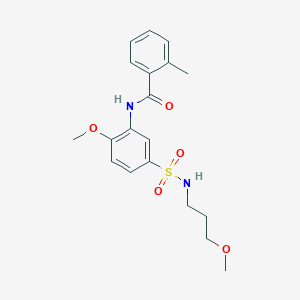
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)
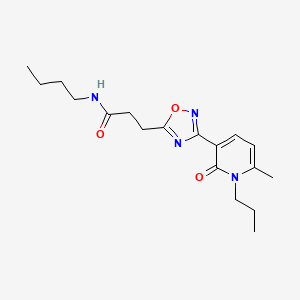


![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-difluorophenyl)acetamide](/img/structure/B7716764.png)
